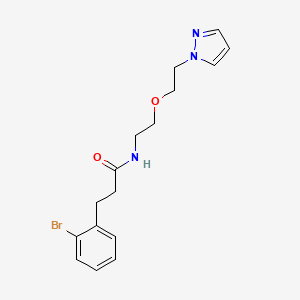
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in this area focuses on the synthesis of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, revealing anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself. This suggests a potential for developing therapeutic agents from related chemical structures Ş. Küçükgüzel et al., 2013.
Potential Therapeutic Uses
- Anticancer Applications : New derivatives of 1,3,4-trisubstituted pyrazole demonstrated significant anticancer activity against various human cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF7, and lung carcinoma A549, highlighting the therapeutic potential of pyrazole derivatives Aladdin M. Srour et al., 2018.
- Antibacterial and Antifungal Agents : Compounds with a 2-(6-methoxy-2-naphthyl)propionamide structure, related to the given chemical name, have shown significant antibacterial and antifungal activities. This suggests that modifications to the pyrazole core could yield potent antimicrobial agents M. Helal et al., 2013.
Materials Applications
- Optical Materials : N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the core pyrazole structure, have been studied for their optical nonlinearity, indicating potential applications in optical limiting devices. The findings suggest that derivatives of the given compound may also be explored for materials science applications B. Chandrakantha et al., 2013.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-15-5-2-1-4-14(15)6-7-16(21)18-9-12-22-13-11-20-10-3-8-19-20/h1-5,8,10H,6-7,9,11-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSACAHGJSULMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCOCCN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

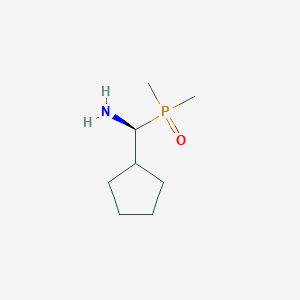
![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)
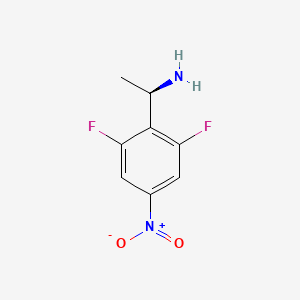
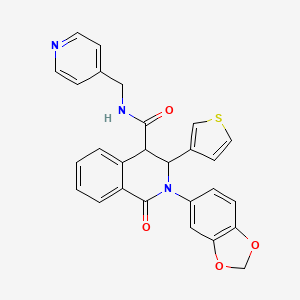
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
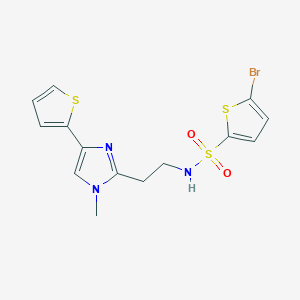
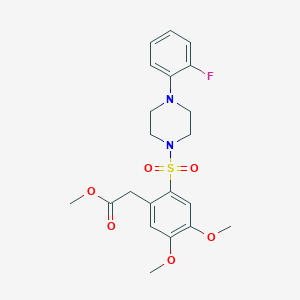
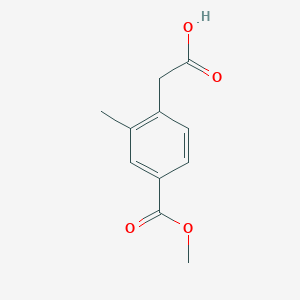
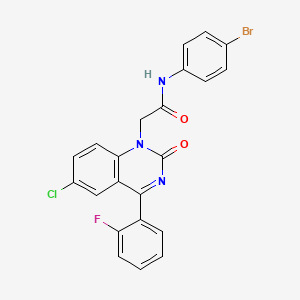

![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)
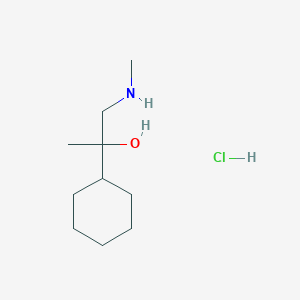
![ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
